4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid
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Overview
Description
Scientific Research Applications
Application 1: Drug Design and Drug Delivery Devices
- Summary of Application : Boronic acids and their esters, such as 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid, are considered for the design of new drugs and drug delivery devices .
- Results or Outcomes : The kinetics of hydrolysis of these compounds is dependent on the substituents in the aromatic ring . The rate of the reaction is considerably accelerated at physiological pH .
Application 2: Protodeboronation of Pinacol Boronic Esters
- Summary of Application : Protodeboronation of pinacol boronic esters, a process related to the compound , has been studied .
- Methods of Application : This process involves a radical approach to catalyze the protodeboronation of 1, 2, and 3 alkyl boronic esters .
- Results or Outcomes : This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
Application 3: Formal Anti-Markovnikov Hydromethylation of Alkenes
- Summary of Application : The protodeboronation of pinacol boronic esters, a process related to the compound , has been studied . This process involves a radical approach to catalyze the protodeboronation of 1, 2, and 3 alkyl boronic esters .
- Methods of Application : Paired with a Matteson–CH2– homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol .
- Results or Outcomes : The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .
Application 4: Hydrogenation of Unactivated Alkenes
- Summary of Application : The protodeboronation of in situ generated catechol boronic esters proceeds via a radical chain reaction . This reaction is limited to the more expensive catechol boronic esters and works well for 2 alkyl B-esters .
- Methods of Application : An efficient sequence for the formal hydrogenation of unactivated alkenes to alkanes using a hydroboration-deboronation strategy was described .
- Results or Outcomes : The protodeboronation of 2 alkyl pinacol boronic esters was achieved by oxidation of their corresponding methyl boron ate complexes with a stoichiometric amount of propionic acid .
Safety And Hazards
properties
IUPAC Name |
4-(4-carboxy-3-fluorophenyl)-2-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2O4/c15-11-5-7(1-3-9(11)13(17)18)8-2-4-10(14(19)20)12(16)6-8/h1-6H,(H,17,18)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAXGLIYDQKPDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)C(=O)O)F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50690930 |
Source
|
Record name | 3,3'-Difluoro[1,1'-biphenyl]-4,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid | |
CAS RN |
1261929-07-0 |
Source
|
Record name | 3,3'-Difluoro[1,1'-biphenyl]-4,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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